![molecular formula C12H9BrN2O2 B12529223 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol can be achieved through a multi-step process involving the following key steps:
Condensation: The brominated phenyl compound is then reacted with 2-hydroxybenzaldehyde to form the Schiff base. This reaction typically occurs in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The final step involves the cyclization of the Schiff base with pyridine-3-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]pyridin-3-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-4-10(16)8(6-9)7-15-12-11(17)2-1-5-14-12/h1-7,16-17H/b15-7+ |
InChIキー |
AHCWOQDYYFOWDX-VIZOYTHASA-N |
異性体SMILES |
C1=CC(=C(N=C1)/N=C/C2=C(C=CC(=C2)Br)O)O |
正規SMILES |
C1=CC(=C(N=C1)N=CC2=C(C=CC(=C2)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


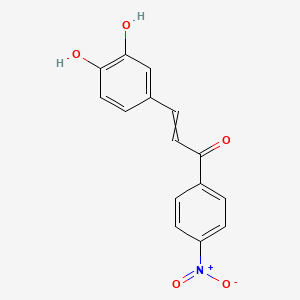
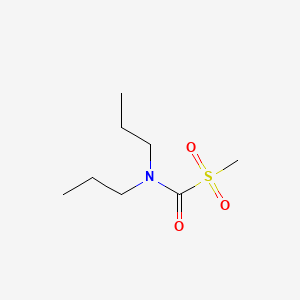

![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
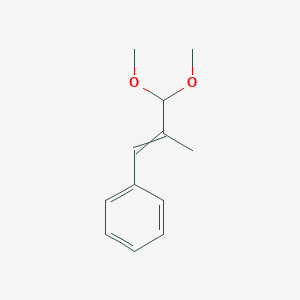
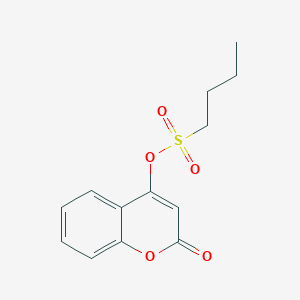

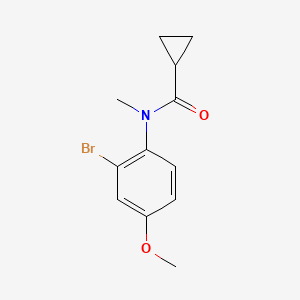
![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
